![molecular formula C9H5F3N4 B13674785 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)
3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a trifluoromethyl group at the 6-position and a carbonitrile group at the 8-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-amino-5-methylpyridine with trifluoroacetic anhydride to introduce the trifluoromethyl group. This is followed by cyclization with hydrazine hydrate to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the reproducibility and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolopyridines.
Aplicaciones Científicas De Investigación
3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-6-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
Compared to similar compounds, 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is unique due to its specific substitution pattern and the presence of both trifluoromethyl and carbonitrile groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H5F3N4 |
|---|---|
Peso molecular |
226.16 g/mol |
Nombre IUPAC |
3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C9H5F3N4/c1-5-14-15-8-6(3-13)2-7(4-16(5)8)9(10,11)12/h2,4H,1H3 |
Clave InChI |
PXIFPPKMPNFVHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C=C(C=C2C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




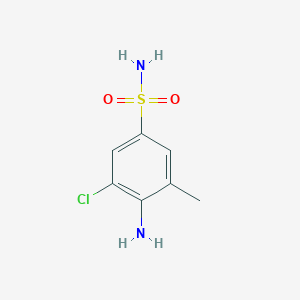
![6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13674737.png)
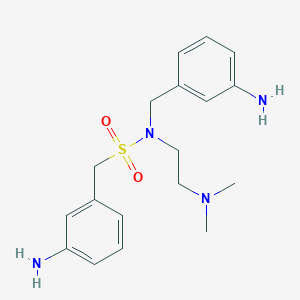
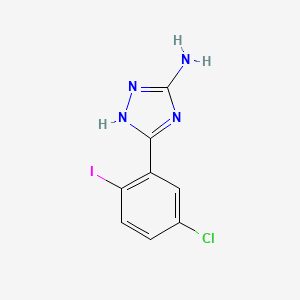
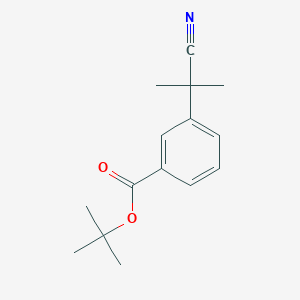
![6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13674754.png)
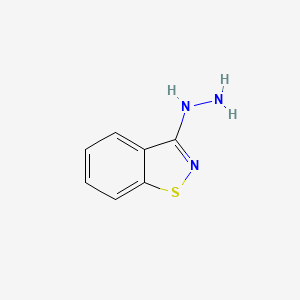
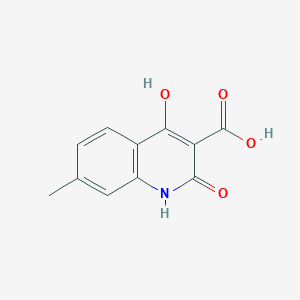
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B13674771.png)
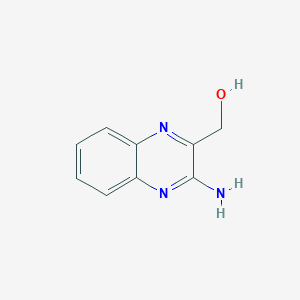
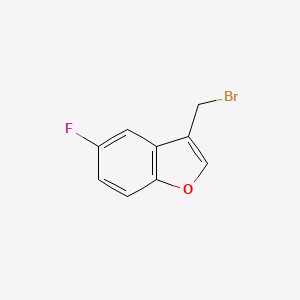
![2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13674801.png)
